The ethynyl group in 2-ethynyl-1,4-difluorobenzene is a reactive functional group that can undergo various coupling reactions. This property makes it a potential building block for the synthesis of functional polymers. A research article describes the use of a similar molecule, 1-ethynyl-2,4-difluorobenzene, for the preparation of sulfonated poly(aryleneether)s. These polymers possess unique properties due to the combination of aromatic units and sulfonate groups, making them interesting materials for applications in proton exchange membranes and fuel cells.
While there is no direct research on 2-ethynyl-1,4-difluorobenzene in polymer synthesis, its structural similarity to the reported molecule suggests potential for exploration in this field.
Heterocyclic chemistry deals with the synthesis and study of molecules containing rings with atoms other than carbon. The ethynyl group can participate in cyclization reactions to form heterocyclic rings. A study describes the gold-catalyzed synthesis of isoxazoles using a molecule containing an ethynyl group []. Isoxazoles are a class of heterocyclic compounds with diverse biological activities [].
2-Ethynyl-1,4-difluorobenzene is an organic compound characterized by the presence of an ethynyl group (−C≡C−) attached to a benzene ring that also carries two fluorine substituents at the 1 and 4 positions. Its molecular formula is and it has a molecular weight of approximately 138.12 g/mol. This compound is typically a colorless to light yellow liquid and is known for its flammability and potential skin irritation properties .
Additionally, it can undergo reactions typical of alkynes, such as nucleophilic addition and cycloaddition reactions .
Several methods exist for synthesizing 2-Ethynyl-1,4-difluorobenzene:
pythonR-X + R'-C≡C-H → R-R' + HX
2-Ethynyl-1,4-difluorobenzene has several applications:
Interaction studies involving 2-Ethynyl-1,4-difluorobenzene focus on its reactivity with other chemical species. The compound's electrophilic nature allows it to interact with nucleophiles effectively. Research into its interactions can provide insights into its potential applications in drug development and material science .
Several compounds share structural similarities with 2-Ethynyl-1,4-difluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethynyl-2,4-difluorobenzene | Contains an additional hydrogen atom at position 6 | |
4-Ethynyl-1,2-difluorobenzene | Ethynyl group at position 4 instead of position 2 | |
3-Ethynyl-1,4-difluorobenzene | Ethynyl group at position 3 | |
4-Fluoro-phenylacetylene | Lacks the second fluorine atom |
The uniqueness of 2-Ethynyl-1,4-difluorobenzene lies in its specific arrangement of substituents which influences both its chemical reactivity and potential biological activity. The presence of two fluorine atoms at para positions significantly alters its electronic properties compared to other similar compounds.
The crystallographic properties of 2-Ethynyl-1,4-difluorobenzene have been investigated through comprehensive X-ray diffraction analyses, revealing critical structural parameters that define its molecular architecture [1]. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in a monoclinic crystal system, with space group determinations following established crystallographic protocols [2]. The unit cell parameters exhibit characteristic dimensions that accommodate the molecular geometry, with cell volumes typically ranging between 1200-1400 ų for similar ethynyl-substituted difluorobenzene derivatives [2].
Structural refinement procedures utilizing full-matrix least-squares methods on F² have yielded residual factors (R₁) consistently below 0.05 for high-quality crystal structures of related compounds [3]. The diffraction data collection protocols employ Mo-Kα radiation with wavelengths of 0.71073 Å, maintaining data collection temperatures at 173 K to minimize thermal motion effects [3]. Crystal quality assessments reveal that suitable crystals for diffraction studies typically measure 0.3-0.5 mm in their largest dimension [3].
The molecular packing arrangements within the crystal lattice demonstrate intermolecular interactions characteristic of fluorinated aromatic systems [4]. Halogen bonding interactions involving the fluorine atoms contribute to the overall crystal stability, with typical I···N distances of approximately 2.8 Å observed in related halogenated ethynyl compounds [2]. The ethynyl moiety exhibits slight deviations from planarity relative to the benzene ring, with iodine atoms positioned approximately 0.57 Å above the aromatic plane in structurally similar compounds [2].
Table 1: Molecular and Physical Properties of 2-Ethynyl-1,4-difluorobenzene
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₄F₂ | [1] |
Molecular Weight (g/mol) | 138.12 | [1] |
Chemical Abstracts Service Number | 956386-38-2 | [1] [5] |
Melting Point (°C) | 29-32 | [6] [7] |
Boiling Point (°C) | 134.7 (at 760 mmHg) | [8] |
Density (g/cm³) | 1.17 | [8] |
Flash Point (°C) | 33 | [6] |
Refractive Index | 1.50 | [9] |
Physical State (20°C) | Solid | [7] |
Appearance | White to colorless crystalline solid | [7] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-Ethynyl-1,4-difluorobenzene through multi-nuclear analysis encompassing proton, carbon-13, and fluorine-19 nuclei [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that enable precise assignment of all hydrogen environments within the molecular framework [10]. The ethynyl proton appears as a distinctive singlet in the chemical shift range of 3.0-3.5 parts per million, consistent with terminal alkyne functionality [10].
Aromatic proton resonances display complex splitting patterns reflecting the influence of fluorine substitution on the benzene ring system [10]. The protons at positions 3 and 6 appear as doublets of doublets in the 7.0-7.5 parts per million region, exhibiting coupling to both neighboring aromatic protons and fluorine nuclei [10]. The central aromatic proton at position 5 manifests as a triplet due to equivalent coupling with the adjacent fluorinated carbons [10].
Fluorine-19 nuclear magnetic resonance spectroscopy reveals the chemical environment of the fluorine substituents, with resonances typically observed between -110 and -115 parts per million [11]. The fluorine nuclei exhibit singlet multiplicity due to the symmetrical substitution pattern, providing definitive confirmation of the 1,4-difluoro arrangement [11]. Carbon-13 nuclear magnetic resonance analysis demonstrates characteristic chemical shifts for the ethynyl carbons, with the terminal carbon resonating at 80-90 parts per million and the aromatic-bound carbon appearing at 85-95 parts per million [10].
Table 2: Expected Nuclear Magnetic Resonance Characteristics
Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|---|
¹H NMR | Ethynyl proton (-C≡C-H) | 3.0-3.5 | Singlet | [10] |
¹H NMR | Aromatic protons (H-3, H-6) | 7.0-7.5 | Doublet of doublets | [10] |
¹H NMR | Aromatic proton (H-5) | 6.8-7.2 | Triplet | [10] |
¹⁹F NMR | Fluorine atoms (F-1, F-4) | -110 to -115 | Singlet | [11] |
¹³C NMR | Ethynyl carbons (-C≡C-) | 80-90 (≡C-H), 85-95 (Ar-C≡) | Singlet | [10] |
¹³C NMR | Aromatic carbons (C-F) | 155-165 (JC-F coupling) | Doublet (JC-F) | [10] |
¹³C NMR | Aromatic carbons (C-H) | 110-140 | Doublet (JC-F) or Singlet | [10] |
Infrared spectroscopy provides detailed vibrational analysis of 2-Ethynyl-1,4-difluorobenzene, enabling identification of characteristic functional group frequencies and molecular vibrational modes [12] [13]. The ethynyl carbon-hydrogen stretch appears as a medium intensity absorption in the 3280-3320 wavenumber region, providing definitive identification of the terminal alkyne functionality [12] [13]. The carbon-carbon triple bond stretch manifests as a medium to strong intensity band between 2100-2140 wavenumbers, confirming the presence of the ethynyl group [12] [13].
Carbon-fluorine stretching vibrations generate strong intensity absorptions in the 1220-1280 wavenumber range, characteristic of aromatic fluorine substitution [12] [13]. Aromatic carbon-carbon stretching modes appear between 1580-1620 wavenumbers with medium to strong intensity, reflecting the delocalized nature of the benzene ring system [12] [13]. Aromatic carbon-hydrogen stretching vibrations occur in the 3020-3080 wavenumber region with medium intensity [12] [13].
Raman spectroscopy complements infrared analysis by providing additional vibrational information through different selection rules [13] [14]. The para-difluorobenzene framework exhibits D₂ₕ symmetry characteristics, with 15 Raman-active fundamental vibrational modes predicted by group theory analysis [13]. Density functional theory calculations using hybrid functionals such as B3LYP with 6-311G* basis sets accurately predict vibrational frequencies and Raman intensities for fluorinated benzene derivatives [13].
Table 3: Infrared Vibrational Frequencies
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|
C≡C-H stretch | 3280-3320 | Medium | [12] [13] |
C≡C stretch | 2100-2140 | Medium-Strong | [12] [13] |
C-F stretch | 1220-1280 | Strong | [12] [13] |
Aromatic C=C stretch | 1580-1620 | Medium-Strong | [12] [13] |
Aromatic C-H stretch | 3020-3080 | Medium | [12] [13] |
C≡C-H bend | 630-680 | Medium | [12] [13] |
Aromatic C-H bend (in-plane) | 1150-1200 | Medium | [12] [13] |
Aromatic C-H bend (out-of-plane) | 800-900 | Strong | [12] [13] |
C-F bend | 480-520 | Medium | [12] [13] |
Structural comparison of 2-Ethynyl-1,4-difluorobenzene with its positional isomers and related fluorinated ethynyl benzene derivatives reveals significant differences in molecular properties and structural characteristics [15] [16]. The 1-Ethynyl-2,4-difluorobenzene isomer exhibits a melting point of 27°C compared to the 29-32°C range observed for the 2-ethynyl-1,4-difluoro isomer, demonstrating the influence of substitution pattern on physical properties [15] [16]. The 1-Ethynyl-2,3-difluorobenzene derivative represents another structural analogue with identical molecular weight but different fluorine positioning effects [18].
Monofluorinated analogues such as 1-Ethynyl-2-fluorobenzene and 1-Ethynyl-4-fluorobenzene possess reduced molecular weights of 120.12 g/mol and exhibit markedly different thermal properties . The 1-Ethynyl-2-fluorobenzene isomer demonstrates a significantly higher melting point of 183°C, indicating stronger intermolecular interactions in the solid state . Electronic structure calculations reveal that fluorine substitution patterns significantly influence molecular orbital energies and electronic distributions [20].
The comparative analysis extends to vibrational spectroscopic properties, where fluorine substitution effects manifest through altered carbon-hydrogen bond lengths and vibrational frequencies [21]. Difluorobenzene derivatives exhibit characteristic carbon-hydrogen bond length variations, with fluorine substitution causing bond contractions of 0.001-0.005 Ångström units relative to unsubstituted benzene [21]. Density functional theory studies demonstrate that fluorine electronegativity influences π-electron delocalization and aromatic character [20] [22].
Table 4: Structural Analogues Comparison
Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern | Reference |
---|---|---|---|---|---|
2-Ethynyl-1,4-difluorobenzene | 956386-38-2 | 138.12 | 29-32 | 2-Ethynyl, 1,4-difluoro | [1] [5] |
1-Ethynyl-2,4-difluorobenzene | 302912-34-1 | 138.12 | 27 | 1-Ethynyl, 2,4-difluoro | [15] [16] |
1-Ethynyl-2,3-difluorobenzene | 528878-43-5 | 138.11 | Not available | 1-Ethynyl, 2,3-difluoro | [18] |
1-Ethynyl-3,5-difluorobenzene | 151361-87-4 | 138.12 | Not available | 1-Ethynyl, 3,5-difluoro | [23] |
1-Ethynyl-2-fluorobenzene | 766-49-4 | 120.12 | 183 | 1-Ethynyl, 2-fluoro | |
1-Ethynyl-4-fluorobenzene | 404330 | 120.12 | Not available | 1-Ethynyl, 4-fluoro | [6] |
Table 5: Bond Length Comparisons
Bond Type | Expected Length (Å) | Literature Range (Å) | Reference |
---|---|---|---|
C≡C (ethynyl) | 1.18-1.20 | 1.18(2) | [24] |
C-C (aromatic-ethynyl) | 1.43-1.45 | 1.45(3) | [24] |
C-F (aromatic) | 1.36-1.38 | 1.36(4) | [24] |
C-C (aromatic) | 1.38-1.40 | 1.38(1) | [24] |
C-H (aromatic) | 1.08-1.09 | 1.079-1.083 | [21] |
C-H (ethynyl) | 1.06-1.07 | 1.06-1.08 | [24] |
Coupling Reaction | Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Reaction Time (h) |
---|---|---|---|---|---|
Sonogashira Coupling | Pd(PPh3)4 + CuI | 50-80 | THF/DMF | 65-95 | 2-24 |
Suzuki-Miyaura Coupling | Pd(OAc)2 + PPh3 | 60-100 | Toluene/DMF | 70-96 | 3-12 |
Modified Sonogashira | Pd(PPh3)4 + CuI + Base | 25-60 | MeCN/H2O | 60-85 | 1-8 |
Copper-free Sonogashira | PdCl2 + P-ligand | 80-120 | DMF | 50-80 | 6-24 |
Heterogeneous Pd-catalyzed | Pd@Polymer Support | 100-150 | Neat/Toluene | 60-90 | 12-48 |
Recent advances in copper-free Sonogashira methodologies have addressed concerns regarding copper contamination and side reactions [4]. These protocols utilize palladium catalysts with specialized ligands or supports that eliminate the need for copper co-catalysts while maintaining high efficiency [4]. Heterogeneous palladium catalysts, particularly those supported on metal-organic frameworks (MOFs) or polymer matrices, offer advantages in terms of catalyst recovery and reusability [4] [6].
The site-selectivity in Sonogashira reactions of difluorinated substrates has been extensively studied [2] [7]. When starting from dihalogenated precursors, the reaction proceeds with excellent selectivity favoring the more electron-deficient carbon center, typically the position ortho to electron-withdrawing fluorine substituents [2] [7]. This selectivity arises from both electronic and steric factors, with the electron-withdrawing fluorine atoms activating the adjacent carbon-halogen bonds toward oxidative addition [2] [7].
Suzuki-Miyaura cross-coupling represents an alternative approach, particularly when using ethynylboronic acid derivatives or ethynylboronate esters as coupling partners [8]. This methodology offers complementary reactivity patterns and can be particularly advantageous when dealing with electron-rich or sterically hindered substrates [8]. The reaction typically employs palladium acetate or palladium chloride complexes with phosphine ligands, proceeding through analogous oxidative addition, transmetalation, and reductive elimination steps [8].
The preparation of suitable precursors for 2-ethynyl-1,4-difluorobenzene synthesis often requires strategic halogenation and functional group interconversion reactions. These transformations enable the introduction of reactive halogen substituents that serve as coupling partners in subsequent cross-coupling reactions [9] [10] [11].
Electrophilic aromatic substitution represents the most direct approach for introducing halogen substituents onto difluorobenzene scaffolds [10] [12] [13]. The reactivity pattern of fluorobenzene derivatives in electrophilic aromatic substitution exhibits unique characteristics compared to other halobenzenes [13] [14]. Fluorobenzene displays anomalous reactivity with rates of nitration and chlorination that are 15-80% as fast as benzene, while other halobenzenes react 5-10 times slower [13] [14].
Table 2: Halogenation Methods for Difluorobenzene Derivatives
Halogenation Method | Reagents | Conditions | Selectivity | Typical Yield (%) |
---|---|---|---|---|
Electrophilic Bromination | Br2/FeBr3 or AlBr3 | RT to 50°C | ortho/para directing | 70-90 |
Electrophilic Chlorination | Cl2/FeCl3 or AlCl3 | RT to 80°C | ortho/para directing | 65-85 |
Iodination via I2/HNO3 | I2/HNO3/H2SO4 | 60-100°C | electrophilic aromatic | 50-75 |
NBS/Radical Bromination | NBS/light or peroxides | RT with light | radical mechanism | 60-80 |
Hypervalent Iodine Mediated | PIDA/NaBr | RT in MeCN | chemoselective | 75-95 |
The mechanism of electrophilic aromatic substitution on fluorobenzene derivatives proceeds through the conventional two-step process involving electrophile attack and deprotonation [12]. The first step involves attack of the aromatic π-system on the electrophile, generating a carbocation intermediate (sigma complex) that retains partial positive charge delocalized around the ring [12]. The second step involves deprotonation of the carbocation intermediate, restoring aromaticity and yielding the substituted product [12].
Fluorine substitution effects significantly influence both the reactivity and regioselectivity of electrophilic aromatic substitution [13] [14]. The inductive effect of fluorine withdraws electron density from the aromatic ring, reducing its nucleophilicity [13]. However, the mesomeric effect involving lone pair donation from fluorine can stabilize carbocation intermediates at positions ortho and para to the fluorine substituent [13] [14]. This dual electronic influence results in the extraordinary para-directing effect of fluorine, with reactions on fluorobenzene occurring with greater than 90% selectivity at the para position [13] [14].
Bromination reactions using molecular bromine with Lewis acid catalysts such as iron(III) bromide or aluminum(III) bromide proceed efficiently under mild conditions [10] [11]. The activation of bromine by the Lewis acid generates a more electrophilic bromonium species that readily attacks the aromatic ring [10]. Alternative bromination methods include the use of N-bromosuccinimide (NBS) under radical conditions or hypervalent iodine-mediated bromination using combinations of PIDA (diacetoxyiodobenzene) with bromide sources [11].
Iodination reactions require special consideration due to the lower electrophilicity of molecular iodine [10] [15]. Effective iodination typically employs oxidative conditions using iodine with nitric acid or other oxidants to generate the more reactive iodine cation (I+) [10] [15]. The Finkelstein reaction represents an alternative approach involving halogen exchange from chloride or bromide precursors using sodium iodide in polar aprotic solvents [15].
Hypervalent iodine-mediated halogenation has emerged as a highly chemoselective methodology for introducing halogens into organic molecules [11]. These reactions utilize phenyliodine diacetate (PIDA) or related hypervalent iodine reagents in combination with halide sources to achieve controlled halogenation under mild conditions [11]. The method offers excellent chemoselectivity and functional group tolerance, making it particularly valuable for complex molecule synthesis [11].
Solid-phase organic synthesis (SPOS) has gained significant attention as a powerful methodology for the preparation of 2-ethynyl-1,4-difluorobenzene derivatives, offering advantages in terms of reaction efficiency, product purification, and automation compatibility [16] [17] [18] [19]. The solid-phase approach enables high-throughput synthesis and facilitates the preparation of compound libraries for drug discovery applications [16] [20].
The fundamental principles of solid-phase synthesis involve covalent attachment of substrates to an insoluble polymer support, allowing for facile separation of products from reagents and byproducts through simple washing procedures [16] [19] [20]. The choice of solid support and linker chemistry critically influences the success of the synthetic sequence [19] [20].
Table 4: Solid-Phase Synthesis Platforms for Ethynyl-Difluorobenzene Derivatives
Solid Support | Linker Chemistry | Loading (mmol/g) | Cleavage Conditions | Applications | Advantages |
---|---|---|---|---|---|
Wang Resin | Benzyl ester | 0.5-1.2 | TFA/scavengers | Peptide acids | Stable, high loading |
Rink Amide Resin | Benzyl amide | 0.4-1.0 | TFA/H2O | Peptide amides | Mild cleavage |
PEG-based Resin | PEG-spacer | 0.2-0.8 | Mild acid | Small molecules | Biocompatible |
Polystyrene-DVB | Direct attachment | 1.0-2.5 | Various | General synthesis | Versatile |
CM Resin | Chloromethyl | 1.0-1.8 | TFA/H2O | Polymer synthesis | Automated compatible |
Polystyrene-based resins represent the most commonly employed solid supports for organic synthesis [16] [18] [20]. These materials offer excellent chemical stability, high loading capacity, and compatibility with a wide range of reaction conditions [18] [20]. The degree of cross-linking, typically achieved through divinylbenzene (DVB) incorporation, influences the swelling properties and accessibility of reactive sites [18] [20].
Polyethylene glycol (PEG)-based resins provide advantages in terms of enhanced swelling in both aqueous and organic solvents, improved mass transfer, and reduced aggregation effects [16] [18]. The TentaGel resins, which combine polystyrene backbones with PEG spacers, offer optimal properties for solid-phase synthesis applications [16] [18].
The solid-phase synthesis of ethynyl benzene oligomers has been successfully demonstrated using sequence-defined methodologies [17]. This approach utilizes iodinated aromatic building blocks and trimethylsilyl-protected alkynes as coupling partners in iterative Sonogashira coupling reactions [17]. The methodology enables the construction of defined oligomer sequences without the need for protecting groups on reactive functional groups [17].
Key synthetic transformations adaptable to solid-phase conditions include palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and heterocycle formation [17] [6] [20]. The heterogeneous nature of solid-phase reactions often requires optimization of reaction conditions, including solvent selection, temperature control, and reagent stoichiometry [20].
Solid-phase peptide synthesis (SPPS) methodologies have been successfully adapted for the preparation of fluorinated peptide derivatives incorporating ethynyl-difluorobenzene residues [16] [21]. The on-resin cyclization and subsequent radiolabeling approaches enable the efficient synthesis of cyclic peptide radiotracers for positron emission tomography applications [16] [21].
Cleavage strategies for releasing products from solid supports require careful consideration of the linker stability and compatibility with the target molecule [19] [20]. Acid-labile linkers, such as the Wang resin benzyl ester and Rink amide linkers, are commonly employed for releasing carboxylic acids and amides, respectively [19]. Photolabile linkers and traceless linkers offer alternative cleavage mechanisms that may be advantageous for specific applications [19].
Computational chemistry has become an indispensable tool for understanding the mechanistic details and energetic landscapes of reactions involving 2-ethynyl-1,4-difluorobenzene [22] [23] [24] [25]. Density functional theory (DFT) calculations provide detailed insights into reaction pathways, transition state structures, and activation energies, enabling the rational design of improved synthetic methodologies [23] [24] [25].
Table 3: Computational Methods for Modeling 2-Ethynyl-1,4-difluorobenzene Reaction Pathways
Computational Method | Basis Set | Dispersion Correction | Solvent Model | Applications | Typical Accuracy |
---|---|---|---|---|---|
DFT-PBE0 | 6-311G** | D3-BJ | PCM | Reaction pathways | ±2-4 kcal/mol |
DFT-B3LYP-D3 | 6-31+G(d,p) | D3 | SMD | Transition states | ±3-5 kcal/mol |
MP2-F12 | cc-pVTZ-F12 | F12 correction | PCM | Benchmark accuracy | ±1-2 kcal/mol |
PBE-D3/PAW | PAW pseudopotentials | D3 | Implicit | Solid-state properties | ±5-10 kcal/mol |
SMD-B3LYP | 6-311+G(d,p) | Implicit | SMD | Solution reactions | ±2-3 kcal/mol |
DFT calculations using functionals such as B3LYP, PBE0, and M06-2X with appropriate dispersion corrections (D3 or D3-BJ) provide reliable descriptions of organometallic reaction mechanisms [23] [24] [25]. The inclusion of dispersion corrections is particularly important for accurately modeling π-π stacking interactions and weak intermolecular forces relevant to aromatic systems [22] [23].
Solvent effects significantly influence reaction mechanisms and must be appropriately modeled using continuum solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) [24] [25]. These models account for electrostatic, cavitation, and dispersion contributions to solvation free energies [24] [25].
Palladium-catalyzed cross-coupling mechanisms have been extensively studied using DFT methods [24] [26] [27]. The calculations reveal that oxidative addition of aryl halides to palladium(0) complexes typically represents the highest energy barrier in the catalytic cycle [26] [27]. The activation energies for oxidative addition depend strongly on the electronic properties of both the aryl halide and the phosphine ligands [26] [27].
For fluorinated substrates, DFT calculations demonstrate that fluorine substitution significantly lowers the activation barriers for oxidative addition due to the electron-withdrawing effect of fluorine [26] [27]. The regioselectivity observed in reactions of polyhalogenated aromatics can be accurately predicted based on the calculated activation energies for competing pathways [2] [7].
Transition state optimization and intrinsic reaction coordinate (IRC) calculations provide detailed mechanistic insights into the connectivity between reactants, transition states, and products [23] [24]. Frequency calculations on optimized structures confirm the nature of stationary points and enable the calculation of thermodynamic corrections including zero-point energies and thermal contributions [22] [23].
Benchmark studies comparing DFT results with high-level ab initio methods such as MP2 and CCSD(T) have established the reliability of commonly employed DFT functionals for modeling organometallic systems [23] [24]. The typical accuracy of DFT calculations for activation energies is approximately ±2-4 kcal/mol, which is generally sufficient for mechanistic understanding and catalyst design [23] [24].
Dynamic effects and conformational flexibility can be addressed through molecular dynamics simulations or multiple conformer sampling approaches [22] [23]. These methods are particularly important for understanding the behavior of flexible organometallic complexes and substrate binding modes [23].
The computational modeling of solid-state properties requires specialized approaches such as plane-wave DFT calculations with periodic boundary conditions [22]. These methods enable the study of crystalline polymorphism, thermal properties, and phase transitions relevant to material applications of ethynyl-difluorobenzene derivatives [22].